Dabigatran Etexilate 2-Pyridyl Carboxamide

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Dabigatran Etexilate 2-Pyridyl Carboxamide (CAS 1637238-96-0) is a process-related impurity of the oral anticoagulant prodrug dabigatran etexilate. It belongs to the class of benzimidazole-derived direct thrombin inhibitor impurities.

Molecular Formula C37H41N9O4
Molecular Weight 675.8 g/mol
Cat. No. B12073525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Etexilate 2-Pyridyl Carboxamide
Molecular FormulaC37H41N9O4
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5
InChIInChI=1S/C37H41N9O4/c1-3-4-5-10-23-50-37(49)44-35(38)26-13-16-28(17-14-26)41-25-33-42-29-24-27(15-18-30(29)45(33)2)36(48)46(32-12-7-9-21-40-32)22-19-34(47)43-31-11-6-8-20-39-31/h6-9,11-18,20-21,24,41H,3-5,10,19,22-23,25H2,1-2H3,(H2,38,44,49)(H,39,43,47)
InChIKeyAKAJFRRJIOTETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Etexilate 2-Pyridyl Carboxamide: Procurement Guide for Impurity Reference Standards and Analytical Method Development


Dabigatran Etexilate 2-Pyridyl Carboxamide (CAS 1637238-96-0) is a process-related impurity of the oral anticoagulant prodrug dabigatran etexilate. It belongs to the class of benzimidazole-derived direct thrombin inhibitor impurities. This compound, designated as Impurity C in the European Pharmacopoeia (EP) monograph [1], has the molecular formula C₃₇H₄₁N₉O₄ and a molecular weight of 675.78 g/mol . It is supplied as a certified reference standard (CRS) in 10 mg unit quantities [1] and is exclusively used for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing and regulatory submissions [2].

Why Dabigatran Etexilate 2-Pyridyl Carboxamide Cannot Be Substituted with Alternative Dabigatran Impurities


Dabigatran etexilate generates a diverse impurity profile during synthesis, with each impurity differing substantially in molecular structure, chromatographic retention behavior, and regulatory designation [1]. Substituting Dabigatran Etexilate 2-Pyridyl Carboxamide with a different impurity—even one from the same synthetic pathway—is analytically invalid because each impurity serves as a unique marker for a specific process deviation or degradation pathway [2]. Regulatory submissions, including Abbreviated New Drug Applications (ANDAs) and commercial batch release testing, require impurity reference standards that exactly match the designated EP impurity [1]. The compound possesses an extra 2-pyridylcarboxamide moiety not present in dabigatran etexilate or its primary metabolites, conferring distinct chromatographic properties essential for accurate peak identification in HPLC and LC-MS/MS methods [3].

Dabigatran Etexilate 2-Pyridyl Carboxamide: Quantified Differential Evidence for Reference Standard Selection


Regulatory Designation: Dabigatran Etexilate 2-Pyridyl Carboxamide as EP Impurity C Versus Unspecified Impurities

Dabigatran Etexilate 2-Pyridyl Carboxamide is officially designated as Impurity C in the European Pharmacopoeia monograph 3095 for dabigatran etexilate mesylate [1]. In contrast, structurally related impurities such as dabigatran dimer and dabigatran n-propyl ester lack EP designation and are classified only as general process-related impurities [2]. This regulatory recognition confers a distinct procurement advantage, as EP-designated impurity reference standards are mandatory for pharmacopoeial compliance testing.

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Molecular Weight Differentiation: 2-Pyridyl Carboxamide Impurity Versus Dabigatran Etexilate API

Dabigatran Etexilate 2-Pyridyl Carboxamide exhibits a molecular weight of 675.78 g/mol (C₃₇H₄₁N₉O₄) , which is 48.05 g/mol (approximately 7.7%) higher than the dabigatran etexilate API (C₃₄H₄₁N₇O₅, 627.73 g/mol) . This mass difference arises from the additional 2-pyridylcarboxamide moiety replacing the ethyl ester group present in the parent API. In contrast, the active metabolite dabigatran has a molecular weight of 471.5 g/mol (C₂₅H₂₅N₇O₃), representing a 204.3 g/mol (approximately 30%) difference [1].

LC-MS Method Development Impurity Profiling Mass Spectrometry

EDQM Reference Standard Availability: Unit Quantity and Storage Specifications Versus Commercial Alternatives

Dabigatran Etexilate 2-Pyridyl Carboxamide is available as an EDQM Certified Reference Standard (CRS) with precisely defined unit quantities of 10 mg per vial [1], stored under controlled conditions at +5°C ± 3°C [2]. In comparison, commercial impurity vendors typically offer this compound in variable quantities ranging from 25 mg to 100 mg without EDQM certification [3]. The EDQM CRS is traceable to EP monograph 3095 and is supplied with a downloadable leaflet specifying prescribed use [2].

Quality Control Reference Standard Procurement Regulatory Compliance

Structural Distinction: Process-Related 2-Pyridyl Carboxamide Impurity Versus Degradation Impurities

Dabigatran Etexilate 2-Pyridyl Carboxamide is a process-related impurity formed during the synthetic manufacturing of dabigatran etexilate mesylate [1], whereas nine distinct impurities are degradation products generated under hydrolytic and oxidative stress conditions [2]. This process-versus-degradation distinction is critical for pharmaceutical quality control: process impurities reflect synthetic route efficiency, while degradation impurities indicate formulation stability. Comparative impurity profiling reveals that the 2-pyridyl carboxamide impurity is absent from forced degradation studies, confirming its exclusive process-related origin [3].

Impurity Profiling Synthetic Chemistry Stability Studies

Dabigatran Etexilate 2-Pyridyl Carboxamide: Primary Application Scenarios for Procurement and Use


ANDA Regulatory Submissions: EP-Compliant Impurity Profiling for Dabigatran Etexilate Mesylate API

Procurement of Dabigatran Etexilate 2-Pyridyl Carboxamide as an EDQM Certified Reference Standard (CRS) is required for ANDA submissions that reference EP monograph 3095. The 10 mg EDQM CRS unit [1] serves as the definitive reference for identifying and quantifying Impurity C in API batches, enabling compliance with ICH Q3A guidelines on impurity thresholds. Without this certified standard, generic manufacturers cannot demonstrate pharmacopoeial equivalence for regulatory approval.

Analytical Method Development and Validation: HPLC and LC-MS/MS Impurity Quantification

The distinct molecular weight of 675.78 g/mol [1] enables the development of selective RP-HPLC and LC-MS/MS methods for quantifying Dabigatran Etexilate 2-Pyridyl Carboxamide in the presence of the API (627.73 g/mol) and active metabolite (471.5 g/mol). This mass difference eliminates co-elution ambiguity and supports method validation per ICH Q2(R1) parameters including specificity, linearity, accuracy, and precision [2].

Process Development and Manufacturing Optimization: Monitoring and Reduction of Process-Related Impurities

As a process-related impurity formed during the multi-step synthesis of dabigatran etexilate mesylate [1], this compound serves as a critical marker for monitoring synthetic route efficiency. By quantifying the 2-pyridyl carboxamide impurity via HPLC throughout manufacturing, process chemists can optimize reaction conditions to minimize its formation, thereby improving API purity and reducing purification costs [2].

Quality Control Batch Release Testing: Pharmacopoeial Compliance for Commercial Production

Dabigatran Etexilate 2-Pyridyl Carboxamide is an EP-designated impurity [1] requiring quantitation in every commercial API batch released to the European market. QC laboratories must procure this certified reference standard to calibrate analytical instruments, validate test methods, and ensure that impurity levels remain below the specification limits defined in EP monograph 3095, thereby enabling compliant batch certification and product release.

Technical Documentation Hub

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